molecular formula C10H13N3 B13938458 (1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine

(1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine

Cat. No.: B13938458
M. Wt: 175.23 g/mol
InChI Key: XETLKNRQQZJOMX-UHFFFAOYSA-N
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Description

(1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazole derivatives are widely studied due to their potential applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has shown promise in several scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine typically involves the reaction of benzimidazole derivatives with dimethylamine. One common method is the nucleophilic substitution reaction where benzimidazole is reacted with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol and requires heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, ensuring consistent quality and yield. The reaction conditions are optimized to achieve maximum efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

(1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, thiols; reactions are carried out in polar solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Benzimidazole derivatives have been shown to inhibit the growth of various microorganisms, making them valuable in the development of new antibiotics and antiviral agents .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Benzimidazole derivatives are known for their anti-inflammatory, antiparasitic, and anticancer activities . This compound may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Albendazole: A benzimidazole derivative used as an antiparasitic agent.

    Mebendazole: Another antiparasitic benzimidazole derivative.

    Thiabendazole: Used as an antifungal and antiparasitic agent.

    Cyclobendazole: Known for its antimicrobial properties.

Uniqueness

(1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine stands out due to its unique structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for various research and industrial applications. Its potential therapeutic effects and stability further enhance its significance compared to other similar compounds.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-(3H-benzimidazol-5-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C10H13N3/c1-13(2)6-8-3-4-9-10(5-8)12-7-11-9/h3-5,7H,6H2,1-2H3,(H,11,12)

InChI Key

XETLKNRQQZJOMX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=C(C=C1)N=CN2

Origin of Product

United States

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